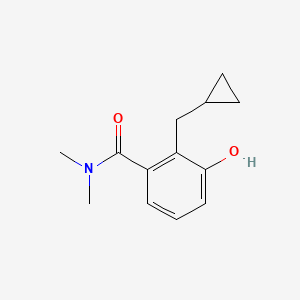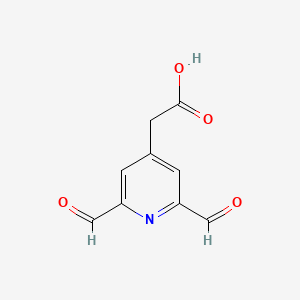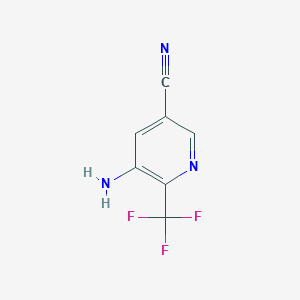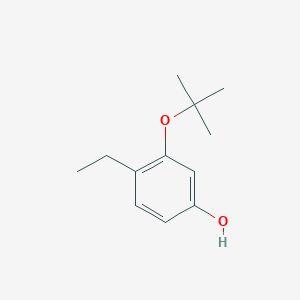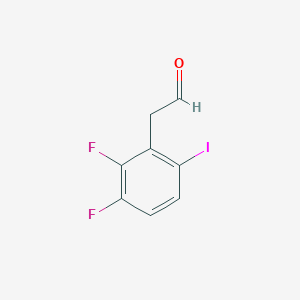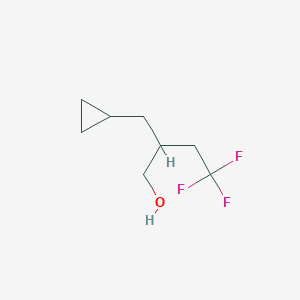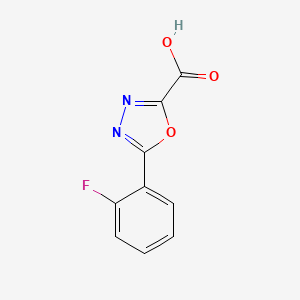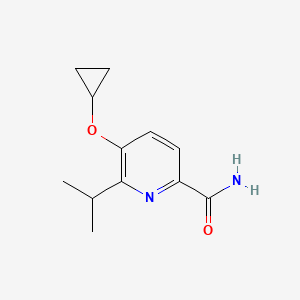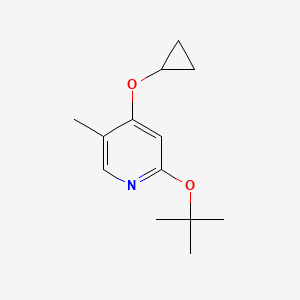
2-Tert-butoxy-4-cyclopropoxy-5-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butoxy-4-cyclopropoxy-5-methylpyridine is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol . This compound is known for its unique structure, which includes a tert-butoxy group, a cyclopropoxy group, and a methyl group attached to a pyridine ring.
Méthodes De Préparation
The synthesis of 2-Tert-butoxy-4-cyclopropoxy-5-methylpyridine typically involves several steps. One common method includes the reaction of 2-chloro-5-methylpyridine with tert-butyl alcohol and cyclopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2-Tert-butoxy-4-cyclopropoxy-5-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced pyridine derivatives.
Applications De Recherche Scientifique
2-Tert-butoxy-4-cyclopropoxy-5-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of pyridine derivatives with biological molecules.
Medicine: Research into the potential medicinal properties of this compound is ongoing, with studies focusing on its potential as a pharmacophore in drug design.
Mécanisme D'action
The mechanism of action of 2-Tert-butoxy-4-cyclopropoxy-5-methylpyridine involves its interaction with specific molecular targets. The compound’s pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the tert-butoxy and cyclopropoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-Tert-butoxy-4-cyclopropoxy-5-methylpyridine can be compared with other pyridine derivatives such as:
2-Tert-butoxy-5-cyclopropoxy-4-methylpyridine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2-(tert-butoxy)-5-(cyclobutylmethoxy)-4-methylpyridine: Another similar compound with a cyclobutylmethoxy group instead of a cyclopropoxy group, which may affect its chemical properties and reactivity.
These comparisons highlight the unique aspects of this compound, such as its specific substitution pattern and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
4-cyclopropyloxy-5-methyl-2-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C13H19NO2/c1-9-8-14-12(16-13(2,3)4)7-11(9)15-10-5-6-10/h7-8,10H,5-6H2,1-4H3 |
Clé InChI |
DAZHPFCFKLKSKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1OC2CC2)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



